[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
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Overview
Description
N,N,O-Tridesmethyl Diltiazem is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker used primarily for treating hypertension and angina . The compound has the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol . It is characterized by its unique structure, which includes an acetyloxy group, an aminoethyl group, and a hydroxyphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,O-Tridesmethyl Diltiazem typically involves the demethylation of Diltiazem. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups .
Industrial Production Methods
In industrial settings, the production of N,N,O-Tridesmethyl Diltiazem involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N,O-Tridesmethyl Diltiazem undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzothiazepine derivatives.
Scientific Research Applications
N,N,O-Tridesmethyl Diltiazem has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N,N,O-Tridesmethyl Diltiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound targets voltage-sensitive calcium channels, modulating their activity and affecting intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
Desacetyl Diltiazem: A metabolite that also exhibits calcium channel blocking activity.
Diltiazem: The parent compound, widely used in clinical settings for cardiovascular conditions.
Uniqueness
N,N,O-Tridesmethyl Diltiazem is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites . Its selective demethylation pattern allows for targeted research applications and potential therapeutic benefits .
Properties
Molecular Formula |
C19H20N2O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
[5-(2-aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)25-17-18(13-6-8-14(23)9-7-13)26-16-5-3-2-4-15(16)21(11-10-20)19(17)24/h2-9,17-18,23H,10-11,20H2,1H3 |
InChI Key |
HLUHIUIPTZZNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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